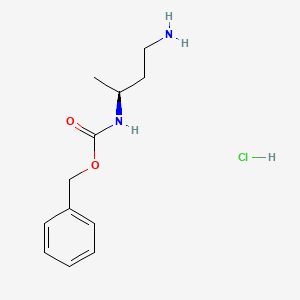

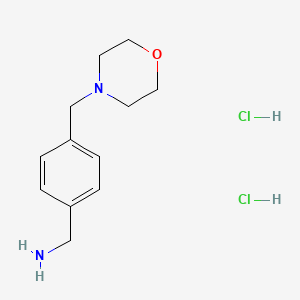

benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride

説明

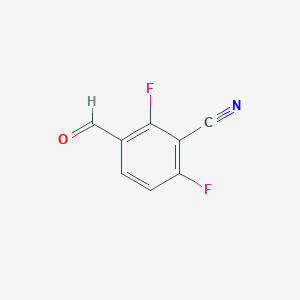

“Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride” is a type of carbamate compound . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions . The carboxybenzyl (CBz) group, which is a part of this compound, has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .

Synthesis Analysis

The synthesis of carbamates like “Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride” often involves the use of protecting groups for amines . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group, which is a part of this compound, can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis

The molecular formula of “Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride” is C13H19O2N2Cl1 . It is a white solid that is soluble in organic solvents and moderately soluble in water .Chemical Reactions Analysis

Carbamates like “Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride” can undergo various chemical reactions. For instance, the CBz group can be removed using catalytic hydrogenation (Pd-C, H2) . If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g., acidic, basic, hydrogenation) .Physical And Chemical Properties Analysis

“Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride” is a white solid that is soluble in organic solvents and moderately soluble in water . Its molecular formula is C13H19O2N2Cl1 .科学的研究の応用

Analytical Chemistry Applications : A study by Yu et al. (2019) developed a high-performance liquid chromatography method using fluorescence detection for the determination of γ-aminobutyric acid and its analogs, including gabapentin and baclofen. They utilized a reagent closely related to benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride for sensitive labeling of these analytes, highlighting its utility in analytical chemistry (Yu et al., 2019).

Inhibitory Effects in Molecular Biology : Research by Magar et al. (2021) found that certain benzyl carbamate derivatives, including benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride, exhibit selective inhibition of butyrylcholinesterase (BChE), a key enzyme in the nervous system. These compounds were found to be more active than the clinically used rivastigmine, suggesting potential applications in neurobiology and pharmaceuticals (Magar et al., 2021).

Antimycobacterial Activity : A 2014 study by Moreth et al. demonstrated the antimycobacterial activity of benzyl carbamate derivatives, particularly against M. tuberculosis. The presence of a free amino group and the sulphonamide moiety in the structure were crucial for biological activity, indicating potential applications in treating bacterial infections (Moreth et al., 2014).

Lipophilicity and Biological Activity : Jankech et al. (2020) explored the hydro-lipophilic properties of fluorinated benzyl carbamates, including derivatives of benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride. This study highlights the significant influence of lipophilicity on the biological activity of these compounds, which is critical in drug design (Jankech et al., 2020).

Applications in Drug Delivery : Greenwald et al. (1999) discussed the use of benzyl carbamate derivatives in drug delivery systems, particularly as part of a double-prodrug strategy. This involves enzymatic separation followed by a rapid benzyl elimination reaction, releasing the amine-bound drug, which is relevant in enhancing the efficacy of drug delivery (Greenwald et al., 1999).

Safety And Hazards

The safety data sheet for benzyl carbamate, a related compound, indicates that it is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

将来の方向性

Carbamates like “Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride” have significant potential in the field of peptide synthesis . Their ability to act as protecting groups for amines under relatively mild conditions makes them valuable tools in the synthesis of complex peptides . Future research may focus on developing more efficient methods for installing and removing these protecting groups, as well as exploring their use in the synthesis of new peptide-based compounds .

特性

IUPAC Name |

benzyl N-[(2S)-4-aminobutan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJNQMABWBCAOW-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1433199.png)

![2-Oxa-spiro[4.5]decane-1,6-dione](/img/structure/B1433207.png)

![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1433212.png)